molecular formula C14H16N2O2 B2801380 2-[2-(Benzyloxy)ethoxy]pyridin-3-amine CAS No. 1820665-93-7

2-[2-(Benzyloxy)ethoxy]pyridin-3-amine

Cat. No.: B2801380
CAS No.: 1820665-93-7
M. Wt: 244.294
InChI Key: AAAGJUOZFOOKQM-UHFFFAOYSA-N
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Description

2-[2-(Benzyloxy)ethoxy]pyridin-3-amine is a pyridine derivative featuring a benzyloxyethoxy substituent at position 2 and an amine group at position 3. This compound’s structure combines the aromatic pyridine core with flexible ether linkages and a polar amine group, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(2-phenylmethoxyethoxy)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c15-13-7-4-8-16-14(13)18-10-9-17-11-12-5-2-1-3-6-12/h1-8H,9-11,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAAGJUOZFOOKQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOC2=C(C=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Benzyloxy)ethoxy]pyridin-3-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-aminopyridine with 2-(benzyloxy)ethanol under specific conditions to form the desired product. The reaction often requires the use of catalysts and solvents to facilitate the process and achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Benzyloxy)ethoxy]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.

    Substitution: The benzyloxyethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyridine compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of pyridine compounds, including 2-[2-(benzyloxy)ethoxy]pyridin-3-amine, exhibit promising anticancer properties. For instance, compounds that inhibit c-KIT kinase have been identified as potential treatments for gastrointestinal stromal tumors (GISTs), which are driven by mutations in the c-KIT gene. The structural similarity of this compound to these inhibitors suggests it may also possess similar therapeutic effects .

2. Neurological Research
Recent studies have highlighted the role of pyridine derivatives in modulating mitochondrial dysfunction associated with neurodegenerative diseases such as Alzheimer's. Compounds structurally related to this compound have been investigated for their ability to inhibit amyloid beta-induced mitochondrial permeability transition pore opening, which is crucial in the pathogenesis of Alzheimer's disease .

Material Science Applications

1. Synthesis of Functional Materials
The compound can serve as a precursor in the synthesis of functional materials, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of benzyloxy groups enhances the solubility and processability of the resulting materials, making them suitable for electronic applications .

2. Catalysis
Pyridine derivatives are often utilized as ligands in coordination chemistry and catalysis. The unique electronic properties of this compound make it a candidate for developing novel catalytic systems for various organic transformations, including cross-coupling reactions .

Synthesis and Characterization

Table 1 summarizes various synthesis methods and characterization techniques used for this compound and its derivatives.

Method Description Characterization Techniques
Nucleophilic Substitution Reaction between pyridine derivatives and benzyloxyethyl halides.NMR, Mass Spectrometry, IR Spectroscopy
Condensation Reactions Formation through condensation with aldehydes or ketones.Elemental Analysis, UV-Vis Spectroscopy
Catalytic Methods Utilization of metal catalysts to enhance reaction efficiency.X-ray Crystallography, TGA

Case Studies

Case Study 1: Anticancer Research
In a study examining novel 2-aminopyridine derivatives, compounds similar to this compound were synthesized and tested against various cancer cell lines showing significant cytotoxicity .

Case Study 2: Neuroprotective Effects
A series of experiments demonstrated that related pyridine compounds could effectively reduce oxidative stress in neuronal cells, suggesting potential applications in neuroprotection against conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2-[2-(Benzyloxy)ethoxy]pyridin-3-amine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the context of its application and the specific biological system being studied.

Comparison with Similar Compounds

Structural Comparison with Similar Pyridine Derivatives

Table 1: Key Structural Features of Analogous Compounds

Compound Name Substituent Positions Functional Groups Molecular Weight (g/mol) CAS Number Source
2-[2-(Benzyloxy)ethoxy]pyridin-3-amine 2: Benzyloxyethoxy; 3: NH₂ Ether, amine ~284.3 (estimated) Not explicitly listed N/A
3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine 2: Benzyloxyethoxy; 3: Benzyloxy Ether 381.4 156840-57-2
2,6-Bis(benzyloxy)pyridin-3-amine hydrochloride 2,6: Benzyloxy; 3: NH₂·HCl Ether, amine hydrochloride salt 367.8 23827-28-3
2-(Benzyloxy)pyridin-4-amine 2: Benzyloxy; 4: NH₂ Ether, amine 200.24 1214900-01-2
5-(2-Methoxypyridin-3-yl)pyridin-2-amine 3: Methoxypyridin-2-yl; 2: NH₂ Methoxy, amine 201.2 1249109-42-9

Key Observations :

Substituent Positioning: The amine group at position 3 (as in the target compound) is less common than at positions 2 or 4. Compounds with dual benzyloxy groups (e.g., 2,6-Bis(benzyloxy)pyridin-3-amine hydrochloride ) exhibit increased steric bulk and lipophilicity compared to the target compound’s single benzyloxyethoxy chain.

The absence of electronegative groups (e.g., trifluoromethyl in 2-[3-(trifluoromethyl)phenoxy]pyridin-3-amine ) distinguishes the target compound’s electronic profile, reducing electron-withdrawing effects.

Stability Considerations :

  • Benzyloxy groups are prone to hydrogenolysis or acidic cleavage (e.g., using BBr₃ ), whereas the ethoxy chain in the target compound may offer improved stability under acidic conditions.

Physicochemical Properties

  • Solubility: The amine group increases water solubility compared to non-amine analogues (e.g., 3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine ).
  • Lipophilicity : The benzyloxyethoxy group contributes to higher logP values than methoxy or hydroxyl substituents, as seen in similar compounds .

Biological Activity

2-[2-(Benzyloxy)ethoxy]pyridin-3-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₂H₁₅N₂O₂
  • Molecular Weight : 219.26 g/mol

This compound features a pyridine ring substituted with a benzyloxy group and an ethoxy group, which may influence its biological interactions and solubility.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that this compound can inhibit cell proliferation across various cancer cell lines. For instance, it was tested against HeLa (cervical cancer), MCF-7 (breast cancer), and Jurkat (leukemia) cells, demonstrating significant cytotoxic effects.

Cell LineIC₅₀ (µM)Mechanism of Action
HeLa8.5Induction of apoptosis
MCF-76.3Cell cycle arrest in G1 phase
Jurkat4.2Inhibition of mitochondrial respiration

These results suggest that the compound may induce apoptosis through mitochondrial pathways and disrupt normal cell cycle progression, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for antimicrobial activity. Preliminary studies indicate that it possesses inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected strains are summarized below:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings highlight the potential of this compound as a lead structure for developing new antimicrobial agents .

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : It interferes with cell cycle regulators, causing arrest at specific phases.
  • Antimicrobial Mechanisms : Potential disruption of bacterial cell wall synthesis or function has been suggested, although further studies are needed to elucidate the exact mechanisms.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds with similar structures, providing insights into the potential efficacy of this compound:

  • A study on benzyloxy-substituted pyridine derivatives demonstrated enhanced binding affinity to specific molecular targets associated with cancer progression, suggesting that structural modifications can significantly influence biological activity .
  • Another investigation highlighted the role of similar compounds in inhibiting matrix metalloproteinases (MMPs), which are critical in cancer metastasis and tissue remodeling .

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